

N-Formyl-L-proline cell permeability issues

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Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

Cat. No.: S3716216

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NFLP Properties & Known Data at a Glance

The following table summarizes the key quantitative data available for N-Formyl-L-proline from recent studies.

| Property | Reported Value / Status | Experimental Context | Source / Citation |
|--------------------------------------|---|--|-------------------|
| Inhibition Constant (Ki) | 100 μ M (competitive with P5C) | Enzyme kinetics with human PYCR1 | [1] |
| Biological Activity (In Vivo) | Active (inhibits trained macrophages & asthma development) | Intraperitoneal injection in mouse model | [2] |
| Direct Permeability Data | Not experimentally reported | Information gap in the literature | N/A |
| Chemical Stability | Potential instability noted for similar N-formyl dipeptides | Observed in prodrug linker development | [3] |

Frequently Asked Questions (FAQs)

- **FAQ 1: Is N-Formyl-L-proline (NFLP) cell-permeable?** While its specific permeability has not been directly measured and published, NFLP has demonstrated efficacy in cellular and animal models, suggesting it can cross cell membranes. It was shown to inhibit proline biosynthesis in a breast cancer cell line (MCF10A H-RASV12) and to exert physiological effects when administered intraperitoneally in mice [2] [1]. This provides indirect evidence of its ability to enter cells or be effective in a live organism.
- **FAQ 2: What are the stability considerations for NFLP in solution?** Research on structurally related **N-formyl dipeptide prodrugs** indicates that these compounds can suffer from chemical instability in aqueous buffers, including common cell culture media like RPMI [3]. The stability is influenced by the specific amino acids in the dipeptide and the linker chemistry. **Recommendation:** If your experimental results are inconsistent, consider testing the stability of your NFLP stock solution under your specific assay conditions (e.g., via HPLC or LC-MS).

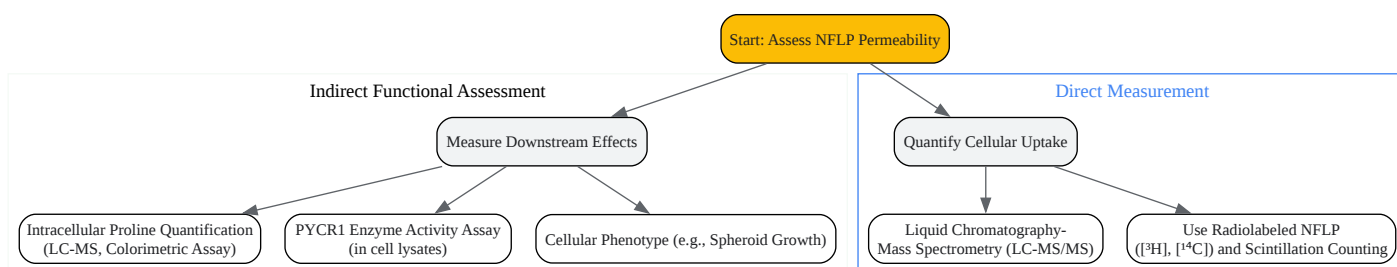
Troubleshooting Guide

Problem: Lack of or inconsistent cellular activity with NFLP.

| Possible Cause | Recommended Investigation & Solution |
|--------------------------------------|---|
| Low Intrinsic Permeability | Investigate: Use a validated assay to measure intracellular proline levels or PYCR1 activity as a direct functional readout [1]. Solution: Consider synthesizing or sourcing a prodrug analog of NFLP designed for improved uptake, similar to advanced N-formyl dipeptide masking groups [3]. |
| Chemical Instability in Buffer/Media | Investigate: Analyze your stock and working solutions over time using analytical methods (e.g., LC-MS, HPLC) to check for degradation [3]. Solution: Prepare fresh stock solutions immediately before use. Optimize the solvent (e.g., DMSO) and avoid storing solutions in aqueous buffers for extended periods. |
| Off-Target Effects or Toxicity | Investigate: Perform a cell viability assay (e.g., MTT assay) concurrent with your activity readout to rule out general cytotoxicity [4]. Use a PYCR1 knockout or knockdown cell line as a control to confirm target specificity [1]. |

Experimental Pathways for Permeability Assessment

Since direct data is unavailable, here are established methodologies you can use to evaluate NFLP permeability.



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Detailed Experimental Protocols

Protocol: Inhibiting Proline Biosynthesis in Cells

This protocol is adapted from studies demonstrating NFLP's cellular activity [1].

- **Cell Line:** MCF10A H-RASV12 breast cancer cells (or other PYCR1-dependent line).
- **Treatment:**
 - Prepare a stock solution of NFLP in DMSO.
 - Treat cells with a range of NFLP concentrations (e.g., 0.5 - 2 mM) for 24-72 hours. Include a vehicle control (DMSO only).
- **Readout - Intracellular Proline Measurement:**
 - **Cell Extraction:** Wash cells with PBS, then lyse in methanol/water. Centrifuge to remove debris.
 - **Derivatization & Analysis:** Use a commercial proline quantification kit (often based on chromogenic reactions like ninhydrin) or analyze extracts via LC-MS for precise quantification.
- **Expected Outcome:** Successful NFLP treatment should lead to a measurable decrease in *de novo* proline biosynthesis and intracellular proline levels.

Protocol: Measuring Permeability in a Cell Monolayer

This is a standard approach for quantifying solute permeability [5].

- **Setup:** Use cultured endothelial or epithelial cells (e.g., Caco-2, HUVEC) grown to confluence on a permeable Transwell insert.
- **Experimental Procedure:**
 - Add NFLP to the donor compartment (apical for intestinal models, luminal for endothelial).
 - Sample from the receiver compartment at regular time points over several hours.
- **Quantification:**
 - **Analysis:** Quantify NFLP concentration in receiver samples using **LC-MS/MS**, the gold standard for specific and sensitive small molecule detection [3].
 - **Calculation:** Calculate the apparent permeability coefficient (P_{app}) using the formula: $P_{app} = (dQ/dt) / (A * C_0)$, where dQ/dt is the transport rate, A is the membrane area, and C_0 is the initial donor concentration.
- **Key Controls:** Include a high-permeability standard (e.g., propranolol) and a low-permeability standard (e.g., atenolol) to validate the system.

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